molecular formula C15H18N2O6 B15094093 2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid

2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B15094093
M. Wt: 322.31 g/mol
InChI Key: QVBKKBXBABTQKZ-UHFFFAOYSA-N
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Description

2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of both phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups using phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups, followed by the coupling of these protected amino acids to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid
  • 2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)pentanoic acid

Uniqueness

2-(Phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H18N2O6/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19)

InChI Key

QVBKKBXBABTQKZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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